molecular formula C7H15NO B8407157 2-(1-Methoxyethyl)pyrrolidine

2-(1-Methoxyethyl)pyrrolidine

Cat. No. B8407157
M. Wt: 129.20 g/mol
InChI Key: UFDXEMSUIWVBHJ-UHFFFAOYSA-N
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Patent
US08846657B2

Procedure details

To tert-butyl 2-(1-methoxyethyl)pyrrolidine-1-carboxylate (827 mg, 3.61 mmol) dissolved in DCM (15 mL) was added TFA (0.83 mL). The mixture was stirred for 16 hours. The reaction was concentrated, diluted with DCM, and washed with HCl (1 N). The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-(1-methoxyethyl)pyrrolidine.
Name
tert-butyl 2-(1-methoxyethyl)pyrrolidine-1-carboxylate
Quantity
827 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.83 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([CH:5]1[CH2:9][CH2:8][CH2:7][N:6]1C(OC(C)(C)C)=O)[CH3:4].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][O:2][CH:3]([CH:5]1[CH2:9][CH2:8][CH2:7][NH:6]1)[CH3:4]

Inputs

Step One
Name
tert-butyl 2-(1-methoxyethyl)pyrrolidine-1-carboxylate
Quantity
827 mg
Type
reactant
Smiles
COC(C)C1N(CCC1)C(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.83 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
diluted with DCM
WASH
Type
WASH
Details
washed with HCl (1 N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C)C1NCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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